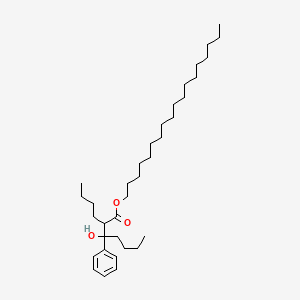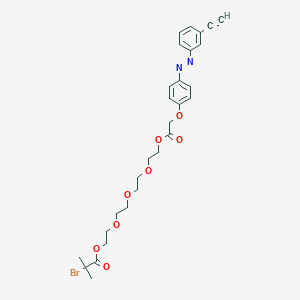
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is a chemical compound with the molecular formula C8H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- typically involves the formation of the benzothiazole ring followed by the introduction of the N-methyl group. One common method involves the cyclization of diester derivatives of thiazole through Dieckmann cyclization. The resulting ketones are then transformed into amines and N-methylamines by reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar cyclization and amination reactions, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives or substituted amines.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, which lacks the tetrahydro and N-methyl groups.
4,5,6,7-Tetrahydrobenzothiazole: Similar structure but without the N-methyl group.
N-Methylbenzothiazole: Contains the N-methyl group but lacks the tetrahydro structure.
Uniqueness
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is unique due to the presence of both the tetrahydro and N-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2S |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H12N2S/c1-9-6-2-3-8-7(4-6)10-5-11-8/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
UVCLDHIJKXNXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C(C1)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
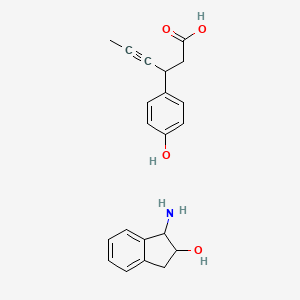
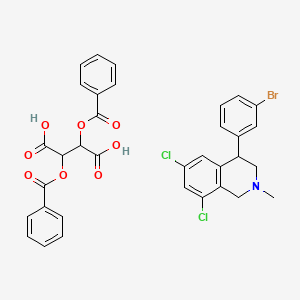
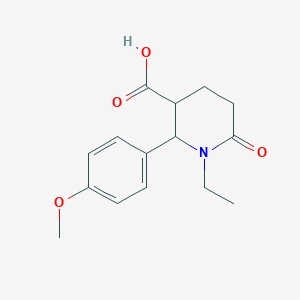
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
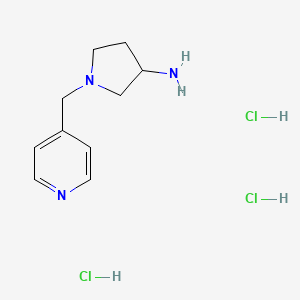
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
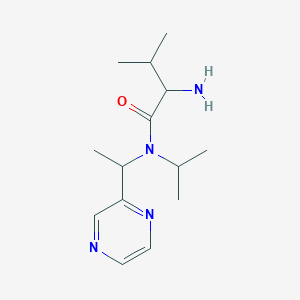
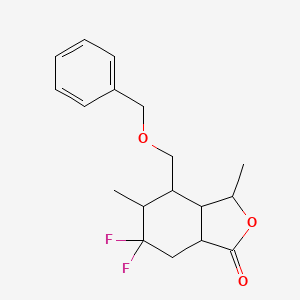
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
